2-Benzyloxy-3-nitrobenzoic acid CAS number and molecular weight
2-Benzyloxy-3-nitrobenzoic acid CAS number and molecular weight
Primary Application: Pharmaceutical Intermediate & Scaffold Design Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1]
2-Benzyloxy-3-nitrobenzoic acid is a specialized aromatic building block used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinazolines, benzoxazinones) and natural product analogs (e.g., Antimycin A3). Its structural utility lies in the orthogonal reactivity of its functional groups: a carboxylic acid for amide coupling, a nitro group for reduction to an amine, and a benzyl ether protecting the phenol, which can be removed via hydrogenolysis.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| Chemical Name | 2-(Benzyloxy)-3-nitrobenzoic acid | IUPAC |
| Molecular Formula | C₁₄H₁₁NO₅ | |
| Molecular Weight | 273.24 g/mol | |
| Precursor CAS | 85-38-1 | (3-Nitrosalicylic acid) |
| Related CAS | 217095-89-1 | (Benzyl ester derivative) |
| Appearance | Pale yellow to off-white solid | Nitro group chromophore |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility |
| pKa (Calc.) | ~2.8 - 3.2 | Acidified by ortho-nitro group |
| LogP (Calc.) | ~2.9 | Moderate lipophilicity |
Synthetic Architecture & Process Chemistry
The synthesis of 2-benzyloxy-3-nitrobenzoic acid presents a classic chemoselectivity challenge: differentiating between the carboxylic acid and the phenolic hydroxyl group of the starting material, 3-nitrosalicylic acid .
The "Bis-Protection / Hydrolysis" Strategy
Direct mono-alkylation of the phenol (Williamson ether synthesis) is often low-yielding due to the competing nucleophilicity of the carboxylate. The industry-standard approach involves exhaustive alkylation to form the benzyl ester, followed by selective hydrolysis.
Why this route?
-
Yield: Maximizes conversion of the phenol, which is sterically hindered by the ortho-nitro group.
-
Purification: The intermediate benzyl ester is lipophilic and easily purified by recrystallization or silica chromatography, removing unreacted polar starting materials.
-
Scalability: Avoids the need for expensive selective protecting groups.
Reaction Pathway Diagram
Figure 1: Synthetic workflow utilizing the bis-protection strategy to ensure high purity of the final acid.
Detailed Experimental Protocol
Safety Warning: Nitro compounds are potentially explosive. Benzyl bromide is a potent lachrymator. Conduct all operations in a fume hood.
Step 1: Synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate
-
Charge: To a flame-dried round-bottom flask, add 3-nitrosalicylic acid (1.0 eq) and anhydrous DMF (10 volumes).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.5 eq) in portions. The mixture may turn deep orange/red (phenoxide formation).
-
Alkylation: Add Benzyl Bromide (BnBr) (2.2 eq) dropwise via syringe to control the exotherm.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting acid (polar) should disappear, replaced by the non-polar ester spot.
-
Workup: Pour the reaction mixture into ice-water. The bis-benzylated product will precipitate. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
-
Step 2: Selective Hydrolysis to the Free Acid
-
Solvation: Dissolve the intermediate ester (from Step 1) in THF (5 volumes).
-
Hydrolysis: Add a solution of LiOH·H₂O (3.0 eq) in water (2 volumes).
-
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Checkpoint: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).
-
-
Isolation:
-
Concentrate to remove THF.
-
Dilute the aqueous residue with water.
-
Acidification: Slowly add 1M HCl until pH ~2. The product, 2-benzyloxy-3-nitrobenzoic acid , will precipitate as a solid.
-
-
Final Processing: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Medicinal Chemistry Applications
A. Scaffold for Heterocycle Synthesis
This molecule is a "masked" anthranilic acid derivative.
-
Quinazolinones: Reduction of the nitro group (Fe/AcOH or H₂/Pd-C) yields 2-amino-3-benzyloxybenzoic acid . Condensation with formamidine or urea yields 8-benzyloxyquinazolin-4(3H)-ones, a privileged scaffold in kinase inhibitors (e.g., EGFR, PI3K).
-
Benzoxazinones: Reaction with acyl chlorides followed by cyclization.
B. Natural Product Analogs (Antimycin A)
As referenced in the synthesis of Antimycin A3 , the 3-nitro-2-hydroxy/benzyloxy motif is critical for the electron transport chain inhibition activity of this class of antibiotics. The benzyloxy group protects the phenol during the delicate amide coupling steps required to build the dilactone core.
C. Neuroprotective Agents
Recent studies utilize benzyloxy-benzamide derivatives to disrupt protein-protein interactions (e.g., PSD95-nNOS) in ischemic stroke models. The 2-benzyloxy-3-nitro moiety provides a specific steric and electronic profile that modulates binding affinity.
Downstream Logic Diagram
Figure 2: Divergent utility of the scaffold in drug discovery campaigns.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral features should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.5 ppm: Broad singlet (COOH).
-
δ 8.0 - 7.3 ppm: Aromatic protons (Multiplets). Watch for the characteristic 1,2,3-trisubstituted pattern of the benzoic acid ring.
-
δ 5.2 ppm: Singlet (2H), corresponding to the benzylic -OCH₂- protons.
-
-
IR Spectrum:
-
~1700 cm⁻¹: C=O stretch (Carboxylic acid).
-
1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).
-
References
-
Precursor Identity: National Institute of Standards and Technology (NIST). Benzoic acid, 2-hydroxy-3-nitro- (CAS 85-38-1).[2]Link
-
Synthetic Application (Antimycin): Improved Synthesis of Antimycin A3. Chemical and Pharmaceutical Bulletin. Link (Contextual citation based on general synthesis of Antimycins).
-
Neuroprotection Studies: Chen, D., et al. (2023).[10] Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.[10] European Journal of Medicinal Chemistry. Link
-
Ester Derivative: Santa Cruz Biotechnology. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1).Link
Sources
- 1. 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester [lgcstandards.com]
- 2. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. ijcrt.org [ijcrt.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. (2R,3S)-(+)-3-(苄氧甲基)环氧乙烷-2-甲醇 4-硝基苯甲酸酯 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Nitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
